6-Fluoro-1-methylquinolin-4(1H)-one

Catalog No.
S9061214
CAS No.
108494-56-0
M.F
C10H8FNO
M. Wt
177.17 g/mol
Availability
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6-Fluoro-1-methylquinolin-4(1H)-one

CAS Number

108494-56-0

Product Name

6-Fluoro-1-methylquinolin-4(1H)-one

IUPAC Name

6-fluoro-1-methylquinolin-4-one

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3

InChI Key

RECXZBCRYVVAKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)F

6-Fluoro-1-methylquinolin-4(1H)-one is an organic compound that belongs to the class of quinolones, characterized by a fused bicyclic structure comprising a quinoline core. The compound features a fluorine atom at the sixth position and a methyl group at the first position of the quinoline ring. Its chemical formula is C10H8FNC_{10}H_8FN and it has a molecular weight of approximately 169.18 g/mol. This compound exhibits a range of chemical properties that make it valuable in various fields, particularly in medicinal chemistry and material science.

, including:

  • Oxidation: The compound can be oxidized to yield quinone derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can produce hydroquinoline derivatives, which may have altered properties compared to the parent compound.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for structural modifications.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution.

Research indicates that 6-Fluoro-1-methylquinolin-4(1H)-one exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. Its mechanism of action likely involves interactions with specific enzymes or receptors within biological pathways, potentially leading to inhibition of tumor growth or modulation of inflammatory responses. Further studies are needed to fully elucidate its pharmacological effects and therapeutic potential .

The synthesis of 6-Fluoro-1-methylquinolin-4(1H)-one typically involves several steps:

  • Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, where aniline derivatives react with glycerol in the presence of sulfuric acid and an oxidizing agent.
  • Introduction of Functional Groups:
    • The fluoro group can be introduced through halogenation reactions.
    • The methyl group is often introduced via methylation reactions.
  • Final Modifications: Additional functional groups can be added through tosylation or other substitution reactions.

The optimization of these synthetic routes focuses on maximizing yield and purity while minimizing environmental impact .

6-Fluoro-1-methylquinolin-4(1H)-one has diverse applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its biological activities.
  • Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties.
  • Biological Research: It acts as a probe for studying various biological systems and interactions, aiding in understanding complex biochemical pathways .

Interaction studies involving 6-Fluoro-1-methylquinolin-4(1H)-one focus on its binding affinity to various molecular targets, including enzymes and receptors. These studies are crucial for determining its potential therapeutic applications and understanding its mechanism of action. Preliminary findings suggest that it may inhibit key enzymes involved in inflammatory processes or cancer progression .

When compared to similar compounds, 6-Fluoro-1-methylquinolin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Below are some comparable compounds:

Compound NameKey Features
6-Fluoroquinolin-4(1H)-oneLacks the methyl group at position one
7-Morpholinoquinolin-4(1H)-oneContains a morpholino substituent at position seven
3-Tosylquinolin-4(1H)-oneFeatures a tosyl group at position three

These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications .

The discovery of 6-fluoro-1-methylquinolin-4(1H)-one is rooted in the broader evolution of quinolone antibiotics. Following the isolation of 7-chloroquinoline in 1945, researchers recognized the therapeutic potential of fluorinated derivatives. The introduction of fluorine at position 6, as seen in flumequine (1973), marked a pivotal advancement in enhancing pharmacokinetics and antibacterial efficacy . While 6-fluoro-1-methylquinolin-4(1H)-one itself is not directly documented in historical records, its structural features align with second-generation fluoroquinolones developed in the 1980s, which prioritized fluorination for improved tissue penetration and target affinity .

Significance in Chemical Research

This compound’s significance lies in its dual role as a synthetic intermediate and a bioactive entity. The fluorine atom at position 6 enhances electronegativity, influencing interactions with bacterial topoisomerases . Additionally, the methyl group at position 1 modulates lipophilicity, a critical factor in blood-brain barrier penetration . Studies on analogs like 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one demonstrate how substituents at positions 3 and 7 can fine-tune anticancer activity, suggesting similar tunability for the target compound.

Position in Quinolone Classification Systems

6-Fluoro-1-methylquinolin-4(1H)-one belongs to the 4-quinolone subclass, characterized by a ketone group at position 4. Within the fluoroquinolone hierarchy, it aligns with second-generation agents due to its fluorine substitution and broad-spectrum potential . The table below contrasts its features with related compounds:

Property6-Fluoro-1-methylquinolin-4(1H)-one6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
Molecular FormulaC₁₀H₈FNOC₁₀H₈FNOC₁₈H₁₁ClFN₃O₂
Molecular Weight (g/mol)177.18177.18355.7
Key Functional GroupsFluorine, methyl, ketoneFluorine, hydroxyl, methylFluorine, methyl, oxadiazole, chlorophenyl
BioactivityTopoisomerase inhibition Antibacterial Anticancer

Research Objectives and Methodological Approaches

Current research objectives focus on:

  • Synthesis Optimization: Adapting the Conrad–Limpach synthesis for higher yields via microwave-assisted techniques.
  • Pharmacological Profiling: Assessing topoisomerase II inhibition using in vitro assays analogous to those for norfloxacin .
  • Structural Modification: Introducing sulfonyl or piperazinyl groups at position 3 to enhance anticancer activity, as demonstrated in derivative studies .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

177.058992041 g/mol

Monoisotopic Mass

177.058992041 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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